CEP-32496

Overview

Description

Agerafenib is a small molecule inhibitor that targets multiple kinases, including B-Raf proto-oncogene, serine/threonine kinase (BRAF), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) kinase . It is primarily investigated for its potential antineoplastic activity, particularly in cancers with specific genetic alterations .

Mechanism of Action

Target of Action

CEP-32496, also known as Agerafenib, is a potent inhibitor of the BRAF protein, specifically the V600E mutation . The BRAF gene is associated with various types of cancers, including melanomas and colorectal cancers . The V600E mutation is an activating mutation that confers transforming and immortalization potential to cells .

Mode of Action

This compound potently binds to the BRAF protein, both the wild-type and the V600E mutation . It inhibits the phosphorylation of mitogen-activated protein (MAP)/extracellular signal–regulated (ER) kinase (MEK), thereby inhibiting cell proliferation . Despite its multikinase binding activity, this compound exhibits selective cellular cytotoxicity for cells harboring the BRAF V600E mutation versus wild-type cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway regulates cell proliferation and survival, and its dysregulation is often found in human cancers . By inhibiting the phosphorylation of MEK in this pathway, this compound disrupts the signaling cascade, leading to decreased cell proliferation .

Pharmacokinetics

This compound is orally bioavailable in multiple preclinical species, including rats, dogs, and monkeys . It demonstrates sustained plasma and tissue exposures, indicating good bioavailability . The compound shows pharmacodynamic inhibition of both pMEK and pERK in BRAF V600E colon carcinoma xenografts in nude mice .

Result of Action

The molecular effect of this compound is the inhibition of MEK phosphorylation and cell proliferation in cells harboring the BRAF V600E mutation . On a cellular level, this compound exhibits selective cytotoxicity for cells with the BRAF V600E mutation . In vivo, it causes sustained tumor stasis and regressions against BRAF V600E melanoma and colon carcinoma xenografts .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, in TumorGraft models of melanoma and colorectal carcinoma possessing the B-Raf V600E genotype, this compound showed significantly superior in vivo efficacy compared to vemurafenib . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific genetic and cellular context of the tumor .

Biochemical Analysis

Biochemical Properties

Agerafenib shows high binding affinity for BRAF V600E . It also moderately inhibits other proteins such as Abl-1, c-Kit, RET (c-RET), PDGFRβ, and VEGFR2 . The nature of these interactions involves the inhibition of these proteins, thereby disrupting the biochemical reactions they are involved in .

Cellular Effects

Agerafenib exhibits selective cellular cytotoxicity for cells with the BRAF V600E mutation . It influences cell function by inhibiting the MAPK/MEK phosphorylation pathway, which plays a crucial role in cell signaling .

Molecular Mechanism

Agerafenib exerts its effects at the molecular level primarily through the inhibition of the BRAF V600E mutation . This inhibition disrupts the MAPK/MEK phosphorylation pathway, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Agerafenib shows sustained tumor stasis and regressions with oral administration against BRAF V600E melanoma and colon carcinoma xenografts . It has been observed that the compound’s effects are stable over time .

Dosage Effects in Animal Models

In animal models, the effects of Agerafenib vary with different dosages . For instance, a dosage of 30-100 mg/kg twice daily has been observed to cause sustained tumor stasis and regressions in BRAF V600E melanoma and colon carcinoma xenografts .

Metabolic Pathways

Given its role as a BRAF V600E inhibitor, it likely interacts with enzymes and cofactors within the MAPK/MEK phosphorylation pathway .

Transport and Distribution

The transport and distribution of Agerafenib within cells and tissues are not explicitly detailed in the available literature. It is known that Agerafenib is orally bioavailable in multiple preclinical species .

Subcellular Localization

Given its role as a BRAF V600E inhibitor, it likely localizes to the cytoplasm where the BRAF protein is typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of agerafenib involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of agerafenib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Agerafenib undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts to facilitate the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Agerafenib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on cellular processes, such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Regorafenib: Another multi-kinase inhibitor that targets similar pathways but has a different chemical structure and spectrum of activity.

Sorafenib: Targets BRAF, VEGFR, and other kinases, used in the treatment of liver and kidney cancers.

Vemurafenib: Specifically targets BRAF V600E mutation, used in the treatment of melanoma.

Uniqueness of Agerafenib: Agerafenib’s uniqueness lies in its ability to target multiple kinases simultaneously, providing a broader spectrum of activity against various cancers with specific genetic alterations . Its selective inhibition of mutated BRAF kinase, along with its effects on EGFR and RET, makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name |

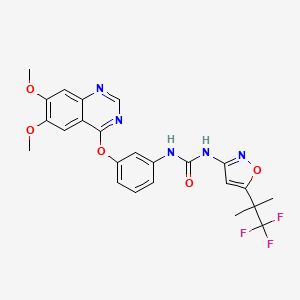

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNUPRMJNUQNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025976 | |

| Record name | 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188910-76-0 | |

| Record name | CEP-32496 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188910760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agerafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGERAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78I4VEX88N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)